molecular formula C13H11N5O4S B2832082 N-(2-oxotetrahydrothiophen-3-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396793-47-7

N-(2-oxotetrahydrothiophen-3-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2832082
CAS RN: 1396793-47-7
M. Wt: 333.32
InChI Key: CQYFZGVRLMNJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxotetrahydrothiophen-3-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, also known as OTX015, is a synthetic compound that has been investigated for its potential use in cancer therapy. This compound belongs to the class of bromodomain and extra-terminal (BET) inhibitors, which are known to target the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been implicated in the development of various cancers.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research into compounds structurally related to N-(2-oxotetrahydrothiophen-3-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has focused on the synthesis and potential applications of novel chemical entities with significant biological activities. For instance, studies on the synthesis of bioactive pyrazolothiazoles and their derivatives indicate a methodological advancement in the development of compounds with potential antibacterial and anti-inflammatory properties (Yuvaraj et al., 2014). Similarly, research on pyrazinamide derivatives as growth inhibitors for Leuconostoc mesenteroides and other microorganisms demonstrates the chemical versatility of pyrazine-carboxamide analogs in addressing microbial resistance (Abdelwahab et al., 2007).

Antimicrobial and Antifungal Applications

Substituted isosteres of pyridine- and pyrazinecarboxylic acids have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This research signifies the therapeutic potential of pyrazine derivatives in the treatment of tuberculosis, showcasing a range of activities that could potentially exceed the potency of existing medications like pyrazinamide (Gezginci et al., 1998).

Synthetic Pathways and Medicinal Chemistry

The exploration of synthetic routes and reactivity of compounds related to this compound contributes to the broader understanding of medicinal chemistry applications. Studies have focused on the synthesis of 3-amino-4-fluoropyrazoles, indicating the importance of fluorinated pyrazoles in medicinal chemistry as versatile building blocks for further chemical modifications (Surmont et al., 2011).

Novel Bioactive Compounds Development

Research into the design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents illustrates the ongoing search for novel bioactive compounds. These studies underline the creative approaches in developing new molecules with enhanced biological activities against a variety of microorganisms, pointing to the significant potential of pyrazine derivatives in drug discovery and development (Aly et al., 2011).

properties

IUPAC Name

N-(2-oxothiolan-3-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4S/c19-10(8-5-14-2-3-15-8)18-13-17-9(6-22-13)11(20)16-7-1-4-23-12(7)21/h2-3,5-7H,1,4H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYFZGVRLMNJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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